Lipophilicity Differential vs. Cyclooctane-1,4-dione Directly Impacts Partitioning
Cyclononane-1,4-dione exhibits a computed logP of 1.87, compared to 1.48 for the eight-membered analog cyclooctane-1,4-dione, representing a 0.39 logP unit increase in lipophilicity [1][2]. Polar surface area (PSA) remains constant at 34.14 Ų for both compounds [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.87 |
| Comparator Or Baseline | Cyclooctane-1,4-dione, logP = 1.48 |
| Quantified Difference | Δ logP = +0.39 (26% increase) |
| Conditions | In silico prediction using standard algorithmic methods, as reported by yybyy.com |
Why This Matters
A higher logP indicates greater membrane permeability, which can be pivotal when selecting a core scaffold for cell-based assays or lead optimization in agrochemical and pharmaceutical discovery.
- [1] yybyy.com. Cyclononane-1,4-dione computed properties. Accessed April 2026. View Source
- [2] yybyy.com. Cyclooctane-1,4-dione computed properties. Accessed April 2026. View Source
